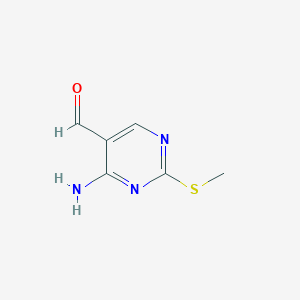

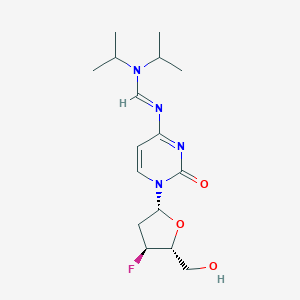

![molecular formula C7H6N4O B132018 咪唑并[1,2-b]哒嗪-6-甲酰胺 CAS No. 159045-50-8](/img/structure/B132018.png)

咪唑并[1,2-b]哒嗪-6-甲酰胺

描述

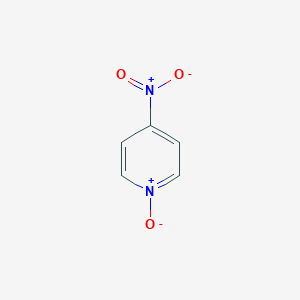

Imidazo[1,2-b]pyridazine is a type of heterocyclic compound . It is a fused bicyclic system that consists of an imidazole ring fused with a pyridazine ring . The carboxamide group at the 6-position indicates the presence of a carbonyl (C=O) and an amine (NH2) on the same carbon .

Synthesis Analysis

Imidazo[1,2-a]pyridines, which are structurally similar to Imidazo[1,2-b]pyridazines, have been synthesized using various methods . These methods have been developed to improve the reactivity and biological activity of these compounds . Another study reported the synthesis of a related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate . The compound was synthesized and its structure was confirmed using spectroscopic techniques and X-ray diffraction .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine compounds has been studied using various techniques . For instance, the structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was confirmed using X-ray diffraction . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, which are structurally similar to Imidazo[1,2-b]pyridazines, have been functionalized through various radical reactions . These reactions have been used to construct imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-b]pyridazine compounds have been analyzed in various studies . For instance, the study of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate involved the use of spectroscopic techniques, X-ray diffraction, and DFT calculations .科学研究应用

抗病毒应用

咪唑并[1,2-b]哒嗪衍生物已被确定为强效的微小病毒抑制剂,特别是针对鼻病毒和肠道病毒。Hamdouchi 等人 (2003) 的一项研究开发了一类具有咪唑并[1,2-b]哒嗪核的新型结构类微小病毒抑制剂,对人类鼻病毒 14 (HRV-14) 和其他鼻病毒和肠道病毒表现出显着的活性,而没有明显的细胞毒性 (Hamdouchi 等人,2003)。

药物化学中的支架

咪唑并[1,2-b]哒嗪支架在药物化学中很重要,提供了一系列生物活性分子。Garrido 等人 (2021) 的一项全面综述讨论了其构效关系 (SAR) 和潜在的治疗应用,突出了对这类化合物重新产生兴趣 (Garrido 等人,2021)。

淀粉样斑块结合

Zeng 等人 (2010) 的研究合成了一系列咪唑并[1,2-b]哒嗪衍生物,评估了其在体外与淀粉样斑块的结合,显示出作为放射性示踪剂开发的潜力,用于阿尔茨海默病中 Aβ 斑块的成像 (Zeng 等人,2010)。

抗分枝杆菌特性

Ramachandran 等人 (2013) 的一项研究开发了咪唑并[1,2-a]吡啶-8-甲酰胺作为一种新型抗分枝杆菌先导化合物,显示出对结核分枝杆菌的选择性抑制作用 (Ramachandran 等人,2013)。

抗丝虫病评估

Mourad 等人 (1992, 1993) 探索了咪唑并[1,2-b]哒嗪的抗丝虫病活性,尽管他们的研究表明这些化合物对丝虫感染没有表现出显着的活性 (Mourad 等人,1992),(Mourad 等人,1993)。

乙酰胆碱酯酶抑制

Sharma 等人 (2021) 的研究表明,取代的咪唑并[1,2-b]哒嗪化合物表现出有效的乙酰胆碱酯酶抑制活性和对人神经母细胞瘤细胞系的抗增殖作用 (Sharma 等人,2021)。

激酶抑制

研究表明咪唑并[1,2-b]哒嗪衍生物作为激酶抑制剂的潜力,靶向 Tyk2 JH2 和 IKKbeta。Liu 等人 (2019) 确定了衍生物作为有效的和选择性的 Tyk2 JH2 抑制剂,在各种药效学模型中有效 (Liu 等人,2019)。类似地,Shimizu 等人 (2010) 开发了咪唑并[1,2-b]哒嗪衍生物作为 IKKbeta 抑制剂,显示出显着的抑制活性和高激酶选择性 (Shimizu 等人,2010)。

抗癌应用

Miyamoto 等人 (2012) 合成了咪唑并[1,2-b]哒嗪衍生物作为 VEGFR2 激酶抑制剂,在抑制肿瘤血管生成方面表现出很强的亲和力和功效 (Miyamoto 等人,2012)。

安全和危害

While specific safety and hazard information for Imidazo[1,2-b]pyridazine-6-carboxamide is not available, related compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

未来方向

Imidazo[1,2-b]pyridazine compounds have potential applications in the treatment of various diseases. For instance, they have been used as IL-17A inhibitors for treating psoriasis, rheumatoid arthritis, and multiple sclerosis . The development of new synthetic methods and the exploration of their biological activity suggest promising future directions for these compounds .

属性

IUPAC Name |

imidazo[1,2-b]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-1-2-6-9-3-4-11(6)10-5/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFVAXIKGCIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445293 | |

| Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-6-carboxamide | |

CAS RN |

159045-50-8 | |

| Record name | Imidazo[1,2-b]pyridazine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

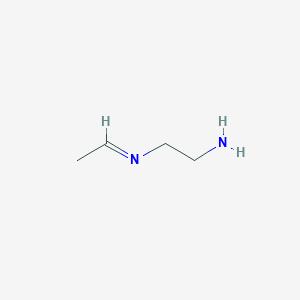

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

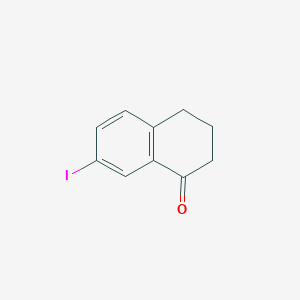

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

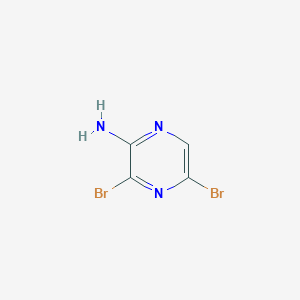

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)